molecular formula C7H6ClF3N2O2S B6355786 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% CAS No. 933674-82-9

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98%

Cat. No. B6355786
CAS RN: 933674-82-9
M. Wt: 274.65 g/mol
InChI Key: CJLDOJFQFSXGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine (2C4TFPH) is an organic compound which is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent and has a wide range of applications in scientific research. It is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. 2C4TFPH is a colorless and odorless solid, and is soluble in water and organic solvents.

Scientific Research Applications

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including antibiotics, agrochemicals, and other industrial products. It is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% is used in the synthesis of polymers and other materials.

Mechanism of Action

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% acts as a nucleophile in organic synthesis. It is a highly reactive compound and can react with a variety of organic compounds. It is also used in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have an inhibitory effect on enzymes. It has also been shown to have an antifungal effect. Additionally, 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has been shown to have an anti-inflammatory effect, and to be an antioxidant.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has a number of advantages and limitations for lab experiments. One of its advantages is that it is a highly reactive compound and can be used in a variety of reactions. Additionally, it is a versatile reagent and can be used in the synthesis of a variety of organic compounds. However, it is also a hazardous compound and should be handled with caution.

Future Directions

There are a number of possible future directions for the use of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98%. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, it could be used in the development of new polymers and materials. It could also be used in the development of new antibiotics, antifungals, and other drugs. Finally, it could be used in the development of new biochemical and physiological effects, such as anti-inflammatory and antioxidant effects.

Synthesis Methods

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% can be synthesized using two methods. The first method involves the reaction of 4-chloro-2-trifluoromethylbenzenesulfonyl chloride (4C2TFBC) and phenylhydrazine. This reaction is carried out in an aqueous solution at a temperature of 50-60°C. The second method involves the reaction of 4C2TFBC and phenylhydrazine in the presence of a base such as potassium carbonate or sodium carbonate. This reaction is carried out at a temperature of 80-90°C.

properties

IUPAC Name

[2-chloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2S/c8-5-3-4(1-2-6(5)13-12)16(14,15)7(9,10)11/h1-3,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDOJFQFSXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.